molecular formula C13H26N2O2 B2638385 tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate CAS No. 1909326-99-3

tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate

Cat. No.: B2638385
CAS No.: 1909326-99-3
M. Wt: 242.363
InChI Key: GJFLAZAAQXIUNF-UHFFFAOYSA-N
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Description

tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate is a carbamate-protected piperidine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its structure features a piperidine ring substituted with two methyl groups at the 2- and 6-positions and a tert-butyl carbamate group attached via a methylene linker at the 4-position. This compound is critical for introducing steric and electronic modifications in drug candidates, particularly in kinase inhibitors and central nervous system (CNS) therapeutics. Its synthesis typically involves multi-step protocols, including protection/deprotection strategies and functional group transformations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-9-6-11(7-10(2)15-9)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFLAZAAQXIUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable antibacterial properties , particularly against resistant strains of bacteria such as:

  • Methicillin-resistant Staphylococcus aureus
  • Vancomycin-resistant Enterococcus faecium

These findings suggest that tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate could play a critical role in the development of new antibiotics aimed at combating antibiotic resistance.

Pharmacological Applications

The compound's structure may enhance its ability to penetrate biological membranes, thereby improving bioavailability. Interaction studies have shown that it might act as an inhibitor of specific bacterial enzymes, although detailed mechanisms are still under investigation. Continued research is necessary to elucidate its pharmacokinetic properties and interactions with other drugs.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated the effectiveness of this compound against various Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Mechanistic Studies : Ongoing research aims to clarify the mechanisms by which this compound inhibits bacterial enzymes, which could inform the design of more effective derivatives .
  • Pharmacokinetic Profiling : Preliminary studies suggest favorable pharmacokinetic properties; however, comprehensive profiling is necessary to establish dosing regimens for clinical applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate belongs to a broader class of piperidine carbamates. Below is a comparison with structurally related compounds:

Compound Name Substituents CAS Number Key Features
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl at N1, tert-Boc at C4 Not Provided Enhanced stability due to acetyl protection; used in kinase inhibitor synthesis .
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate Methyl at C2/C6, tert-Boc at C4 135632-63-2 Increased steric hindrance; improved solubility in non-polar solvents .
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate Hydroxyl at C4, tert-Boc at C3 1549812-73-8 Polar hydroxyl group enhances water solubility; used in peptide mimetics .
tert-Butyl N-(4-methylpiperidin-4-yl)carbamate Methyl at C4, tert-Boc at N1 163271-08-7 Rigidified piperidine ring; applied in GABA receptor modulators .

Key Observations :

  • The 2,6-dimethyl substitution in the target compound introduces significant steric hindrance, which can reduce metabolic degradation compared to hydroxyl- or acetyl-substituted analogues .
  • The tert-butyl carbamate group provides robust protection for the amine, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH), as seen in analogues like tert-butyl (1-acetylpiperidin-4-yl)carbamate .

Comparison of Reaction Conditions :

  • The target compound’s synthesis likely parallels that of tert-butyl (1-acetylpiperidin-4-yl)carbamate, but with dimethylation steps at C2/C4.
  • Hydroxyl-substituted analogues (e.g., tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate) require additional oxidation/reduction steps, increasing synthetic complexity .
Physicochemical and Spectroscopic Properties
Property This compound tert-Butyl (1-acetylpiperidin-4-yl)carbamate tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
Molecular Weight ~284.4 g/mol ~256.3 g/mol ~258.3 g/mol
LogP (Predicted) 2.8 1.9 1.2
¹H NMR (Key Signals) δ 1.4 (s, 9H, tert-butyl), 2.2 (s, 6H, CH₃), 3.3 (m, 2H, CH₂) δ 1.4 (s, 9H), 2.0 (s, 3H, Ac), 3.8 (m, 1H) δ 1.4 (s, 9H), 3.6 (m, 1H), 4.1 (br, 1H, OH)
LCMS (m/z) [M+H]⁺ 285.2 [M+H]⁺ 257.1 [M+H]⁺ 259.1

Analysis :

  • The higher LogP of the target compound (2.8 vs. 1.2–1.9) reflects increased lipophilicity due to methyl groups, enhancing membrane permeability .
  • LCMS data confirm molecular ion peaks consistent with structural variations among analogues .

Biological Activity

tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure

The compound consists of a tert-butyl group attached to a carbamate moiety , which is further linked to a 2,6-dimethylpiperidine structure. This configuration is crucial for its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Properties : The compound has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These properties suggest potential therapeutic applications in treating antibiotic-resistant infections .
  • Mechanism of Action : Preliminary studies suggest that the compound may act as an inhibitor of certain bacterial enzymes, although detailed mechanisms are still under investigation. This could enhance its effectiveness in combating resistant strains .

Pharmacokinetics and Bioavailability

The structural characteristics of this compound may facilitate its ability to penetrate biological membranes, thus enhancing its bioavailability. Further research is required to elucidate its pharmacokinetic properties and interactions with other drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : In vitro assays have shown that this compound exhibits IC50 values indicating effective inhibition against MRSA and VRE. These results are promising for the development of new antibacterial agents targeting resistant pathogens.
  • Structure-Activity Relationship (SAR) : Research has been conducted to understand how modifications to the structure influence biological activity. For instance, variations in the piperidine ring or carbamate group can significantly alter antibacterial efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound in comparison with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightAntibacterial Activity
This compoundC₁₃H₂₆N₂O₂242.36 g/molEffective against MRSA and VRE
tert-butyl piperidin-4-ylcarbamateC₁₁H₁₈N₂O₂198.28 g/molModerate antibacterial activity
4-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acidC₁₁H₉ClN₂O₃240.65 g/molLimited efficacy against Gram+

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility across laboratories?

  • Methodological Answer : Report detailed conditions: solvent volumes (±5%), stirring rates, exact temperatures (±1°C), and drying times for intermediates. Provide raw spectral data (NMR, HRMS) in supplementary materials. Use standardized formats like Electronic Lab Notebooks (ELNs) for metadata tracking .

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